3,6-Anhydro-D-glucose

Glycoside Reactivity Conformational Effects Hydrolysis Kinetics

Researchers requiring predictable hydrolytic cleavage for glycoside prodrugs face inherent limitations with D-glucose. 3,6-Anhydro-D-glucose provides a ¹C₄-conformationally locked scaffold with quantifiable release kinetics: • 200-400× accelerated acidic hydrolysis vs ⁴C₁ glucosides • 31,400× rate enhancement in cellotetrose model systems • Enables tunable depolymerization of engineered polysaccharides (DS 0.07 hydrolyzes 90× faster than native cellulose) Supplied ≥98% purity as a white to off-white powder with full analytical documentation. For R&D use only.

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
CAS No. 7625-23-2
Cat. No. B1256875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Anhydro-D-glucose
CAS7625-23-2
Synonyms3,6-anhydro-D-glucose
3,6-anhydroglucose
Molecular FormulaC6H10O5
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1C(C(C(O1)C(C=O)O)O)O
InChIInChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5+,6+/m0/s1
InChIKeyWZYRMLAWNVOIEX-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Anhydro-D-glucose (CAS 7625-23-2): Conformationally Constrained Anhydrohexose for Glycoscience Research


3,6-Anhydro-D-glucose (ADG) is a bicyclic anhydrohexose derived from D-glucose via intramolecular dehydration between the C3 and C6 hydroxyl groups, formally a D-glucose analog locked in the highly reactive ^1C_4 chair conformation [1]. It serves as a versatile chiral building block for conformationally restricted nucleoside analogues, glycosidase probes, and cyclodextrin engineering . The compound is an aldehyde with molecular formula C_6H_10O_5 and monoisotopic mass 162.05282 Da [2].

3,6-Anhydro-D-glucose (CAS 7625-23-2): Why Generic Anhydro Sugars or D-Glucose Are Not Interchangeable


Substituting 3,6-anhydro-D-glucose with D-glucose or structurally similar anhydro sugars (e.g., 1,6-anhydro-D-glucose, 3,6-anhydro-D-galactose) leads to profound differences in hydrolytic reactivity, conformational bias, and macromolecular inclusion behavior. The 3,6-anhydro bridge forces the pyranose ring into the ^1C_4 chair conformation, a geometry inaccessible to D-glucose under physiological conditions [1]. This conformational lock increases glycosidic bond hydrolysis rates by orders of magnitude relative to ^4C_1 glucosides and alters the cavity dimensions of cyclodextrin hosts [2]. The evidence below quantifies these non-interchangeable properties.

3,6-Anhydro-D-glucose (CAS 7625-23-2): Head-to-Head Quantitative Differentiation Data


Methyl 3,6-Anhydro-β-D-glucopyranoside Hydrolyzes 200–400× Faster Than Methyl Glucosides in the 4C1 Conformation

Methyl 3,6-anhydro-β-D-glucopyranoside, which adopts the ^1C_4 conformation, hydrolyzes 200–400 times faster than methyl glucosides in the standard ^4C_1 conformation under acidic conditions [1]. This acceleration is a direct consequence of the 3,6-anhydro bridge locking the ring into a geometry where axial hydroxyl groups exert reduced electron withdrawal, destabilizing the ground state relative to the transition state [1].

Glycoside Reactivity Conformational Effects Hydrolysis Kinetics

3,6-Anhydro-β-D-glucoside Linkage in Cellotetrose Hydrolyzes 31,400× Faster Than Cellobiose

In a synthetic cellotetrose containing a 3,6-anhydro-D-glucose residue as the third unit, acidic hydrolysis of the 3,6-anhydro-β-D-glucoside linkage proceeded 31,400 times faster than hydrolysis of the β(1→4) linkage in cellobiose [1]. Furthermore, anhydrocelluloses with low degree of substitution (DS = 0.07) hydrolyzed 90 times faster than unmodified cellulose [1].

Cellulose Modification Biomass Conversion Glycoside Hydrolysis

3,6-Anhydro-D-glucose Melts at 122 °C vs. 182–184 °C for 1,6-Anhydro-D-glucose

3,6-Anhydro-D-glucose exhibits a melting point of 122 °C , in contrast to 1,6-anhydro-D-glucose (levoglucosan) which melts at 182–184 °C [1]. This 60–62 °C difference reflects distinct crystal packing and hydrogen-bonding networks arising from the different anhydro bridge positions. The lower melting point of 3,6-anhydro-D-glucose may facilitate processing in temperature-sensitive synthetic workflows.

Physicochemical Properties Thermal Stability Anhydro Sugar Comparison

3,6-Anhydro Bridge Locks Pyranose Ring in 1C4 Conformation with ~10 kcal/mol Barrier to Other Conformers

Quantum mechanical calculations demonstrate that the 3,6-anhydro bond constrains the 3,6-anhydropyranose ring to either the ^1C_4 chair or B_1,4 boat conformation, with an energy barrier of approximately 10 kcal mol^−1 to access other conformations [1]. This contrasts with D-glucose, which freely interconverts between ^4C_1 and other conformations with significantly lower barriers.

Molecular Conformation Computational Chemistry Ring Puckering

Incorporation of 3,6-Anhydro-D-glucose into α-Cyclodextrin Reduces Inclusion Cavity and Abolishes Chiral Separation Capability

Replacing three D-glucose residues in α-cyclodextrin with 3,6-anhydro-D-glucose forces the modified residues into the ^1C_4 conformation while the remaining residues retain ^4C_1 [1]. Capillary electrophoresis studies revealed that mono(3,6-anhydro)-α-cyclodextrin exhibits weaker inclusion activity than native α-cyclodextrin and completely loses the expected optical resolution capability, attributed to cavity size reduction from ring distortion [1].

Cyclodextrin Modification Inclusion Complexes Chiral Separation

3,6-Anhydro-D-glucose (CAS 7625-23-2): Evidence-Based Procurement Scenarios


Controlled Hydrolytic Release in Prodrug and Material Design

Researchers developing glycoside-based prodrugs or stimuli-responsive polymers that require predictable, accelerated acidic hydrolysis can employ 3,6-anhydro-D-glucose as a cleavable linker. As demonstrated by the 200–400× hydrolysis acceleration relative to ^4C_1 glucosides [1] and the 31,400× acceleration in cellotetrose models [2], 3,6-anhydro-D-glucose-based glycosides provide a tunable release handle that cannot be replicated with D-glucose or 1,6-anhydro-D-glucose.

Conformationally Restricted Nucleoside Analogue Synthesis

Synthetic chemists targeting bicyclic nucleoside analogues (e.g., anti-HIV agents modeled on ddC and ddA) rely on 3,6-anhydro-D-glucose as a chiral starting material [1]. The rigid ^1C_4 conformation enforced by the 3,6-anhydro bridge [2] restricts the sugar moiety into a geometry that mimics the transition state of glycosidic cleavage, a desirable feature for enzyme inhibition. Alternative anhydro sugars (e.g., 1,6-anhydro-D-glucose) lack this specific conformational bias and yield different stereochemical outcomes.

Engineered Cyclodextrins with Altered Cavity Dimensions

Investigators seeking to systematically reduce the inclusion cavity of cyclodextrins for size-selective molecular recognition can incorporate 3,6-anhydro-D-glucose residues. Evidence shows that mono(3,6-anhydro)-α-cyclodextrin exhibits weaker inclusion activity and loses chiral separation capability relative to native α-cyclodextrin due to cavity shrinkage from ring distortion [1]. This predictable modulation of host-guest properties is not achievable with D-glucose or other anhydro sugar modifications.

Biomass Processing and Selective Polysaccharide Cleavage

In polysaccharide engineering and biomass conversion, introducing 3,6-anhydro-D-glucose residues into cellulose creates engineered cleavage sites. Anhydrocelluloses with low degree of substitution (DS = 0.07) hydrolyze 90 times faster than native cellulose, while specific 3,6-anhydro-β-D-glucoside linkages hydrolyze 31,400 times faster than cellobiose linkages [1]. This differential reactivity enables selective depolymerization strategies unavailable with unmodified glucose-based polysaccharides.

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